Lipophilicity Differential: LogP of 3.34 vs. 2.69 for the Non-Chlorinated 4-Nitro Analog
Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (target) exhibits a computed LogP of 3.34010, which is 0.65 log units higher (+24% on a linear scale) than the non-chlorinated 4-nitro analog tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5, LogP 2.68670) . Both compounds share identical PSA values (95.67 Ų). The increased lipophilicity arises from the chloro substituent at the 2-position, which adds hydrophobic surface area without altering H-bond acceptor/donor counts [1].
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.34010 |
| Comparator Or Baseline | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5): LogP = 2.68670 |
| Quantified Difference | ΔLogP = +0.65 (≈24% increase in partition coefficient) |
| Conditions | Computed LogP by ChemSrc prediction model; both compounds have identical PSA (95.67 Ų) and zero H-bond donors |
Why This Matters
For medicinal chemists, this lipophilicity increment can translate to improved passive membrane permeability and blood-brain barrier penetration potential—a critical parameter in CNS-targeted GlyT1 inhibitor programs—without increasing TPSA above the 140 Ų threshold associated with poor oral absorption.
- [1] PubChem. Computed properties for CID 16962635: XLogP3 = 2.6; TPSA = 95.7 Ų; H-bond donors = 0; H-bond acceptors = 5. View Source
